(Z)-18-fluorooctadec-9-enoic acid
Overview
Description
It has the molecular formula C18H33FO2 and a molecular weight of 300.45182 g/mol . This compound is characterized by the presence of a fluorine atom at the 18th carbon position of the oleic acid chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, 18-fluoro-, typically involves the nucleophilic fluorination of a suitable precursor. One common method is the nucleophilic fluorination of methyl (Z)-18-bromo-4-thia-octadec-9-enoate using [18F]tetrabutylammonium fluoride/tetrabutylammonium hydrocarbonate, followed by hydrolysis of the methyl ester . This method ensures high radiochemical purity and stability of the fluorinated compound.
Industrial Production Methods
Industrial production of oleic acid, 18-fluoro-, may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and advanced purification techniques ensures the production of high-purity compounds suitable for various applications, including medical imaging and research.
Chemical Reactions Analysis
Types of Reactions
(Z)-18-fluorooctadec-9-enoic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated fatty acids.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fluorinated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-18-fluorooctadec-9-enoic acid, has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Industry: Employed in the development of novel materials and coatings with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of oleic acid, 18-fluoro-, involves its incorporation into metabolic pathways, particularly fatty acid oxidation (FAO). The compound is taken up by cells and undergoes beta-oxidation, where it is metabolized to produce energy. The fluorine atom at the 18th position enhances the metabolic stability of the compound, making it a valuable tracer for imaging studies .
Comparison with Similar Compounds
Similar Compounds
Oleic acid: The non-fluorinated parent compound, commonly found in various animal and vegetable fats and oils.
Elaidic acid: The trans isomer of oleic acid, with distinct physical and biochemical properties.
18F-labeled 4-thia oleic acid: A similar fluorinated compound used in PET imaging studies.
Uniqueness
(Z)-18-fluorooctadec-9-enoic acid, is unique due to the presence of the fluorine atom, which imparts enhanced metabolic stability and distinct chemical properties. This makes it particularly valuable in medical imaging and research applications, where it can provide detailed insights into metabolic processes and disease mechanisms.
Properties
IUPAC Name |
(Z)-18-fluorooctadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2H,3-17H2,(H,20,21)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCKFYWUUUBKNC-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCF)CCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCF)CCC/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478-37-1 | |
Record name | omega-Fluoro-9-octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-FLUOROOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z49M478WU7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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